N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
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Overview
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Thiophene is a heterocyclic compound that consists of a five-membered ring containing four carbon atoms and a sulfur atom . Compounds containing these structures have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-oxidative, and antiviral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods, including cyclization of ortho-hydroxystilbenes, oxidative cyclization of 2-hydroxystilbenes, and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by a benzene ring fused with a furan ring . The molecular structure of thiophene derivatives is characterized by a five-membered ring containing four carbon atoms and a sulfur atom .Chemical Reactions Analysis
Benzofuran and thiophene derivatives can undergo various chemical reactions. For example, benzofuran derivatives can be constructed by a unique free radical cyclization cascade or by proton quantum tunneling .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran and thiophene derivatives can vary widely depending on the specific compound. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .Scientific Research Applications
Antimicrobial Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide derivatives have been explored for their antimicrobial properties. Studies have demonstrated their effectiveness against a range of pathogenic microorganisms. For instance, derivatives synthesized through cyclocondensation reactions showed significant in vitro antibacterial activity against gram-negative strains (E. coli, P. vulgaris, and S. typhi) and gram-positive bacterial strain (S. aureus), compared to standard drugs like Chloramphenicol (Idrees et al., 2019). Furthermore, another study highlighted the synthesis and characterization of similar compounds, emphasizing their potential in antimicrobial screening with excellent yields, indicating a promising avenue for developing new antibacterial agents (Idrees et al., 2020).
Synthesis and Characterization
The compound and its derivatives have been a focal point in synthetic chemistry, aiming to explore their potential in various biological applications. Research on the synthesis of related compounds, such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, has paved the way for the development of novel compounds with enhanced properties. These efforts have been supported by comprehensive characterization techniques, including IR, 1H NMR, and Mass spectra, to elucidate their structures and potential applications (Tang Li-jua, 2015).
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazole derivatives, another component of the compound, have also been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells . Thiazole derivatives are also known to interact with various biological targets, contributing to their diverse pharmacological activities .
Biochemical Pathways
Given the biological activities associated with benzofuran and thiazole derivatives, it can be inferred that the compound may interact with multiple biochemical pathways related to cell growth, inflammation, and oxidative stress .
Result of Action
Similarly, thiazole derivatives have been associated with a wide range of biological activities, suggesting that the compound may have diverse cellular effects .
Future Directions
Benzofuran and thiophene derivatives have attracted considerable attention due to their wide range of biological activities and potential applications in drug discovery . Future research in this area may focus on developing new synthetic methods, exploring new biological activities, and optimizing the pharmacological effectiveness of these compounds .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2S2/c17-14-6-5-13(23-14)15(20)19-16-18-10(8-22-16)12-7-9-3-1-2-4-11(9)21-12/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNAPMWZNOFLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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